molecular formula C10H14O B13442648 (2R)-2-(4-methylphenyl)propan-1-ol

(2R)-2-(4-methylphenyl)propan-1-ol

Cat. No.: B13442648
M. Wt: 150.22 g/mol
InChI Key: CLFDIFDNDWRHJF-VIFPVBQESA-N
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Description

(2R)-2-(4-Methylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted phenyl group at the C2 position of a propanol backbone. Its stereochemistry (R-configuration) and structural features make it relevant in asymmetric synthesis, pharmaceutical intermediates, and ligand design.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2R)-2-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m0/s1

InChI Key

CLFDIFDNDWRHJF-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CO

Canonical SMILES

CC1=CC=C(C=C1)C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-methylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (4-methylphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity for the desired enantiomer.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-(4-methylphenyl)propan-1-ol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel to facilitate the reduction of (4-methylphenyl)propan-2-one under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: (4-methylphenyl)propan-2-one or (4-methylphenyl)propanoic acid.

    Reduction: (4-methylphenyl)propane.

    Substitution: (2R)-2-(4-methylphenyl)propyl chloride or bromide.

Scientific Research Applications

(2R)-2-(4-methylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (2R)-2-(4-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Key Features Reference
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole ring, methoxy groups, ethylamino chain Enhanced α/β-adrenoceptor binding affinity
YOK-1204 [(R)-1-(4-Benzyloxy-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol] Benzyloxy, phenethoxy, isopropylamino groups Antiarrhythmic and hypotensive activity
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E) Methoxyethyl phenoxy, isopropylamino Pharmaceutical impurity with altered polarity
Oxazolo[4,5-d]pyrimidine derivatives (e.g., 2-(4-methylphenyl)-5-phenyl-7-substituted) Heterocyclic core, varied substituents Tunable electronic properties for drug design

Key Observations :

  • Chirality : The (R)-configuration in (2R)-2-(4-methylphenyl)propan-1-ol distinguishes it from racemic mixtures (e.g., Impurity E in ), which may exhibit reduced enantioselectivity in biological systems.
  • Bioactivity: Compounds with aminoalkyl side chains (e.g., YOK-1204 , adrenoceptor ligands ) show enhanced pharmacological activity compared to simpler alcohols like the target compound.
  • Lipophilicity: The 4-methylphenyl group increases logP values relative to unsubstituted phenylpropanols, aligning with trends observed in oxazolo-pyrimidine derivatives .
Physicochemical Properties

Comparative data for select compounds:

Property (2R)-2-(4-Methylphenyl)propan-1-ol YOK-1204 Impurity E
Molecular Weight (g/mol) ~164.2 ~497.6 ~280.4
logP (Predicted) ~2.8 ~4.1 ~2.1
Water Solubility (mg/mL) Low (<1) Very Low Moderate (~10)
Melting Point (°C) Not reported 120–125 80–85

Insights :

  • The target compound’s lower molecular weight and moderate lipophilicity suggest utility as a synthetic intermediate rather than a direct drug candidate.
  • Polar substituents (e.g., methoxyethyl in Impurity E ) improve water solubility but reduce membrane permeability.

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